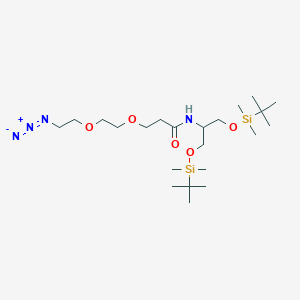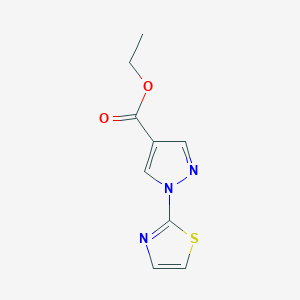
3-Bromo-6-nitro-2-(trifluoromethyl)phenol
Übersicht
Beschreibung
“3-Bromo-6-nitro-2-(trifluoromethyl)phenol” is a halophenol derivative. It has a molecular formula of C7H3BrF3NO3 and an average mass of 286.003 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-nitro-2-(trifluoromethyl)phenol” consists of a phenol ring with bromo, nitro, and trifluoromethyl functional groups attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The study by Hartshorn et al. explores the nitration of dimethylphenols, leading to various nitro and dinitro compounds, showcasing the potential of nitration reactions in synthesizing complex molecules for further chemical research (Hartshorn et al., 1985).
- Research by Zhou Shiyang focuses on the synthesis of bromo-nitro diphenyl ethers, highlighting electrophilic substitution reactions critical for the development of novel chemical entities (Zhou Shiyang, 2012).
- Kamiloğlu et al. discuss the synthesis of novel phthalocyanines, indicating the role of such compounds in spectroelectrochemical applications, which could be fundamental in developing materials with unique electrochemical properties (Kamiloğlu et al., 2018).
Spectroscopy and Material Science
- Jereb and Gosak's work on the trifluoromethylthiolation of phenols opens avenues in material science for creating substances with potential applications in organic electronics and surface modification technologies (Jereb, Gosak, 2015).
- The research by Krishnakumar et al. on the vibrational spectra of bromo-chloro and chloro-nitro phenols provides insights into molecular vibrations that are crucial for understanding the physical and chemical properties of materials at the molecular level (Krishnakumar et al., 2009).
Environmental Chemistry
- A study by Ellis and Mabury investigates the photolysis of trifluoromethylphenols, such as TFM, to produce trifluoroacetic acid, providing a perspective on the environmental fate and transformations of chemical pollutants (Ellis, Mabury, 2000).
Catalysis and Reaction Mechanisms
- Ren et al.'s work on a dinuclear nickel(II) system illustrates the catalytic activity in phosphodiester bond cleavage, suggesting applications in biomimetic catalysis and the development of enzyme mimetics (Ren et al., 2011).
Safety and Hazards
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Bromo-6-nitro-2-(trifluoromethyl)phenol, it is recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols . It should be stored in an inert atmosphere at 2-8°C .
Eigenschaften
IUPAC Name |
3-bromo-6-nitro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXNHGYCQFAOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)
![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)


![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)


![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)




